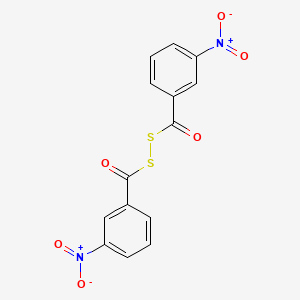

Disulfide, bis(3-nitrobenzoyl)

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, encompasses a vast array of molecules with diverse reactivity and function. Within this field, compounds featuring a disulfide bond (S-S) are crucial, playing roles from stabilizing protein structures to applications in polymer science. Diaroyl disulfides, also known as diacyl disulfides, are a specific subclass characterized by a disulfide linkage flanked by two carbonyl groups (R-C(O)-S-S-C(O)-R). This arrangement distinguishes them from simpler diaryl disulfides (Ar-S-S-Ar). The carbonyl groups exert a significant electronic influence on the S-S bond, modifying its reactivity. Disulfide, bis(3-nitrobenzoyl) is a prime example of a diaroyl disulfide, where the aryl group is a 3-substituted nitrophenyl moiety.

Importance of Aromatic Disulfides in Synthetic and Mechanistic Studies

Aromatic disulfides, and specifically diaroyl disulfides, are valuable reagents and intermediates in organic synthesis. Their chemistry is centered on the reactivity of the disulfide bond, which can undergo both homolytic and heterolytic cleavage. Diacyl disulfides have been identified as effective acylation reagents. For instance, they can be used for the chemoselective acylation of phenols, a reaction catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This highlights their utility in protecting group chemistry and the modification of complex molecules.

Furthermore, the reaction of diacyl disulfides with various nucleophiles, including amines and thiols, is a key aspect of their application. nih.gov These reactions can lead to the formation of amides and other thioesters. nih.gov Recent research has explored the use of diacyl disulfides as precursors for generating hydrogen persulfide (H₂S₂), a reactive sulfur species with biological significance, upon reaction with nucleophiles. nih.govresearchgate.netnih.gov The reactivity of diaroyl disulfides also extends to addition reactions with π-deficient compounds, such as certain acetylenic and ethylenic molecules, leading to thionylated products. fit.eduresearchgate.net

Specific Research Niche of Nitro-Substituted Diaroyl Disulfides

The incorporation of nitro groups onto the aromatic rings of a diaroyl disulfide, as in Disulfide, bis(3-nitrobenzoyl), defines its specific research niche. The nitro group is a powerful electron-withdrawing substituent, which profoundly impacts the electronic environment of the entire molecule. This electron-withdrawing effect significantly increases the electrophilicity of the adjacent carbonyl carbon and, through induction, the sulfur atoms of the disulfide bond.

This enhanced electrophilicity makes the S-S bond in nitro-substituted diaroyl disulfides particularly susceptible to nucleophilic attack. Consequently, these compounds are expected to be highly reactive thioacylating agents or oxidants. This heightened reactivity is valuable in syntheses where substrates are less reactive or where mild reaction conditions are required. The controlled and predictable reactivity makes them potential tools for generating other reactive species or for the selective modification of biomolecules where the disulfide bond can be cleaved under specific triggers. portlandpress.com

Overview of Research Methodologies Applicable to Bis(3-nitrobenzoyl) Disulfide

The study of Disulfide, bis(3-nitrobenzoyl) involves a standard set of modern organic chemistry methodologies for synthesis and characterization.

Synthesis: A common and effective method for preparing diaroyl disulfides is through the reaction of the corresponding aroyl chloride with a sulfur source. For Disulfide, bis(3-nitrobenzoyl), a plausible one-pot synthesis involves the reaction of 3-nitrobenzoyl chloride with a reagent like ammonium (B1175870) thiocyanate (B1210189) or by reacting a dithiocarbamate (B8719985) salt with the aroyl chloride. fit.eduresearchgate.net

Characterization: Once synthesized, the structural identity and purity of the compound are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms in the aromatic rings and carbonyl groups. fit.eduresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups, notably the strong absorptions corresponding to the C=O (carbonyl) and N-O (nitro) stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which provides further structural confirmation.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound and for monitoring the progress of reactions involving it. fit.edu

X-Ray Crystallography: For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the definitive method.

Compound Data

Below are the key chemical data for the subject compound.

| Property | Value |

| Compound Name | Disulfide, bis(3-nitrobenzoyl) |

| Synonyms | bis(m-nitrobenzoyl) disulfide |

| CAS Number | 106274-98-0 |

| Molecular Formula | C₁₄H₈N₂O₆S₂ |

| Molecular Weight | 364.36 g/mol |

| Appearance | Not available in cited literature |

| Melting Point | Not available in cited literature |

Structure

3D Structure

Properties

CAS No. |

106274-98-0 |

|---|---|

Molecular Formula |

C14H8N2O6S2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

S-(3-nitrobenzoyl)sulfanyl 3-nitrobenzenecarbothioate |

InChI |

InChI=1S/C14H8N2O6S2/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |

InChI Key |

JERYZADCABLMOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)SSC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for establishing the basic framework of Disulfide, bis(3-nitrobenzoyl).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For Disulfide, bis(3-nitrobenzoyl), the aromatic region of the ¹H NMR spectrum is of primary interest. In a study utilizing a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the following signals were reported for the aromatic protons of 1,2-bis(3-nitrophenyl) disulfide, a synonym for the target compound. rsc.org The spectrum shows a complex multiplet between δ 8.36 – 8.31 ppm (2H), a doublet at δ 8.07 ppm (2H) with coupling constants of J = 7.2 and 5.1 Hz, a multiplet between δ 7.85 – 7.76 ppm (2H), and a doublet at δ 7.51 ppm (2H) with a coupling constant of J = 8.1 Hz. rsc.org The different chemical shifts and multiplicities of these protons are a direct consequence of their position on the benzene (B151609) ring relative to the electron-withdrawing nitro group and the disulfide linkage.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a distinct peak. For Disulfide, bis(3-nitrobenzoyl), characteristic chemical shifts are observed for the carbon atoms attached to the nitro group (C-NO₂), the sulfur atom (C-S), and the aromatic C-H carbons. The carbon attached to the electron-withdrawing nitro group is expected to be significantly deshielded, appearing at a downfield chemical shift of approximately δ 148.72 ppm. The carbon atom bonded to the sulfur of the disulfide bridge (C-S) is also deshielded and resonates around δ 138.42 ppm. The remaining aromatic C-H carbons typically appear in the δ 120-130 ppm range, with a specific peak reported at δ 121.82 ppm.

Interactive Data Table: ¹H and ¹³C NMR Data for Disulfide, bis(3-nitrobenzoyl)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 8.36 – 8.31 | Multiplet | - | Aromatic H | rsc.org |

| ¹H | 8.07 | Doublet | 7.2, 5.1 | Aromatic H | rsc.org |

| ¹H | 7.85 – 7.76 | Multiplet | - | Aromatic H | rsc.org |

| ¹H | 7.51 | Doublet | 8.1 | Aromatic H | rsc.org |

| ¹³C | 148.72 | - | - | C-NO₂ | |

| ¹³C | 138.42 | - | - | C-S | |

| ¹³C | 121.82 | - | - | Aromatic C-H |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Disulfide, bis(3-nitrobenzoyl), COSY would show correlations between adjacent protons on the aromatic ring, allowing for the definitive assignment of the spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the through-space proximity of different protons, which can offer insights into the molecule's conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their attached carbons, HSQC provides a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum.

Scalar or J-coupling, observed as the splitting of signals in NMR spectra, arises from the interaction of nuclear spins through the bonding electrons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and, in some cases, the dihedral angle between them. In the ¹H NMR spectrum of Disulfide, bis(3-nitrobenzoyl), the observed coupling constants between the aromatic protons are characteristic of their relative positions on the benzene ring (ortho, meta, or para coupling). These couplings confirm the through-bond connectivity of the protons in the aromatic system.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational energy levels of a molecule. It is an excellent technique for identifying the functional groups present in a compound.

In an FT-IR spectrum, specific functional groups absorb infrared radiation at characteristic frequencies, leading to distinct peaks. For Disulfide, bis(3-nitrobenzoyl), the FT-IR spectrum would be expected to show strong absorptions corresponding to the nitro group and the aromatic ring, as well as a weaker absorption for the disulfide bond.

The key vibrational modes for Disulfide, bis(3-nitrobenzoyl) would include:

N-O stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. These are usually strong absorptions.

C=C stretching: The aromatic ring will show several stretching vibrations in the region of 1600-1450 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

S-S stretching: The disulfide bond gives rise to a weak absorption in the 540-500 cm⁻¹ region. Its weakness and position in a region often crowded with other absorptions can make it difficult to identify definitively.

Interactive Data Table: Expected FT-IR Absorption Bands for Disulfide, bis(3-nitrobenzoyl)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Disulfide (S-S) | Stretch | 540 - 500 | Weak |

Raman Spectroscopy for Specific Vibrational Modes (e.g., S-S stretching, C=O stretching, N-O stretching)

The disulfide bond (S-S) in similar compounds typically exhibits a stretching vibration in the Raman spectra between 498 and 550 cm⁻¹. researchgate.nethoriba.com The intensity and exact position of this peak are sensitive to the conformation around the S-S bond. horiba.com The carbon-sulfur (C-S) bond also gives rise to a characteristic peak, often observed around 640 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration is another important diagnostic peak. In related aromatic compounds, this vibration gives a strong signal. The nitro group (N-O) stretching vibrations are also readily identifiable, typically appearing around 1500 cm⁻¹ and 1100 cm⁻¹. nih.gov

Interactive Data Table: Characteristic Raman Peaks for Disulfide, bis(3-nitrobenzoyl) and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| S-S stretch | 498 - 550 | researchgate.nethoriba.com |

| C-S stretch | ~640 | researchgate.net |

| C=O stretch | Data not available in search results | |

| N-O stretch | ~1500 and ~1100 | nih.gov |

| Aromatic C-C stretch | ~1600 | nih.gov |

Nano-FTIR Spectroscopy for Nanoscale Chemical Identification

Nano-FTIR (nanoscale Fourier transform infrared) spectroscopy combines the chemical specificity of FTIR with the high spatial resolution of atomic force microscopy (AFM), enabling chemical analysis at the nanoscale (typically 10-20 nm). attocube.comphotonics.comattoworld.de This technique is particularly valuable for studying thin films or nanoscale contaminations. nih.govattoworld.de

For Disulfide, bis(3-nitrobenzoyl), nano-FTIR can identify the material's chemical composition on surfaces with high precision. researchgate.net By analyzing the nano-FTIR absorption spectra, which correlate well with standard far-field FTIR spectra, it is possible to identify characteristic molecular vibrations, such as those of the nitro and carbonyl groups, at a sub-diffraction-limited scale. attoworld.de This technique has been successfully used to identify the chemical composition of polymers, biopolymers, and other materials on the nanoscale by detecting their characteristic molecular vibrational absorption bands. photonics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. researchgate.net The absorption of energy excites electrons from a lower energy ground state to a higher energy excited state. researchgate.net

The UV-Vis spectrum of Disulfide, bis(3-nitrobenzoyl) is expected to be characterized by several types of electronic transitions, including π → π* and n → π* transitions. cutm.ac.in

π → π transitions:* These occur in molecules with π-bonds, such as aromatic rings and carbonyl groups. cutm.ac.in They are typically strong absorptions. cutm.ac.in The conjugated system involving the benzene rings and carbonyl groups in Disulfide, bis(3-nitrobenzoyl) would give rise to these transitions.

n → π transitions:* These involve the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to an anti-bonding π* orbital. cutm.ac.in These transitions are generally weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions within the same chromophore. cutm.ac.inuzh.ch

The presence of the nitro groups and the disulfide bridge influences the exact wavelengths of maximum absorbance (λmax). The disulfide bond itself is a chromophore that contributes to UV absorption below 240 nm. pitt.edu Aromatic systems typically show absorption with an extinction coefficient (εmax) between 1,000 and 10,000. cutm.ac.in

Interactive Data Table: Expected Electronic Transitions for Disulfide, bis(3-nitrobenzoyl)

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π anti-bonding | Shorter wavelength, high intensity |

| n → π | Non-bonding to π anti-bonding | Longer wavelength, low intensity |

| n → σ* | Non-bonding to σ anti-bonding | Far UV region |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) with very high accuracy, typically to several decimal places. This precision allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental formula. researchgate.net For Disulfide, bis(3-nitrobenzoyl) (C₁₄H₈N₂O₆S₂), HRMS can differentiate it from other molecules that may have the same nominal mass but a different elemental composition. Techniques like time-of-flight (TOF) and Orbitrap are common high-resolution mass analyzers. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile or large molecules, as it typically produces intact molecular ions with minimal fragmentation. nih.gov In ESI-MS, the analyte in solution is aerosolized and subjected to a strong electric field, leading to the formation of gas-phase ions. nih.gov

For Disulfide, bis(3-nitrobenzoyl), ESI-MS would be used to generate the protonated molecule [M+H]⁺ or other adducts, allowing for the confirmation of its molecular weight. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the molecular ion can be induced. rsc.org This fragmentation provides valuable structural information. For a disulfide-containing molecule, characteristic fragmentation patterns often involve the cleavage of the disulfide bond itself, which can occur either symmetrically or asymmetrically. researchgate.net Analysis of these fragment ions helps to confirm the connectivity of the molecule. rsc.orgresearchgate.net

Solid State Structural Analysis Via X Ray Crystallography

Single-Crystal X-ray Diffraction (scXRD) for Molecular Geometry and Packing

Single-crystal X-ray diffraction (scXRD) is a definitive technique for determining the precise atomic and molecular structure of a crystalline solid. When a crystal is irradiated with a controlled X-ray beam, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. This pattern is mathematically transformed to generate a three-dimensional model of the electron density within the crystal's unit cell, from which the positions of individual atoms can be deduced. This allows for the accurate determination of molecular geometry, including bond lengths and angles, as well as the arrangement of molecules relative to one another in the crystal lattice, known as crystal packing. The study of Disulfide, bis(3-nitrobenzoyl) by scXRD has provided detailed information about its solid-state conformation. nih.goviucr.org

Determination of Crystal System and Space Group

Crystallographic studies have identified multiple polymorphs (different crystal structures of the same compound) for Disulfide, bis(3-nitrobenzoyl). The ambient-pressure polymorph, designated as α, crystallizes in the monoclinic system. nih.govchemrxiv.org Its specific space group has been determined to be C2/c, with the molecules positioned across twofold rotation axes. nih.goviucr.orgchemrxiv.org High-pressure experiments have also led to the nucleation of two other, less dense polymorphs, β and γ. chemrxiv.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c nih.goviucr.orgchemrxiv.org |

Analysis of Bond Lengths and Angles (e.g., S-S, C-S, C=O, C-N bond character)

The precise bond lengths and angles within the Disulfide, bis(3-nitrobenzoyl) molecule define its covalent framework. While specific values for the 3-nitro isomer are not detailed in the available literature, data from the isomeric bis(o-nitrophenyl) disulfide and other aromatic disulfides provide valuable comparative insights. The disulfide bond (S-S) length in aromatic disulfides is typically around 2.05 Å. vulcanchem.com In the closely related bis(o-nitrophenyl) disulfide, the S–S bond length was determined to be 2.045 Å, and the average S–C distance is 1.796 Å. rsc.org The C–N bond lengths in this ortho-isomer were found to be 1.476 Å and 1.425 Å, with the variation linked to the degree of planarity between the nitro-group and the phenyl ring. rsc.org The geometry of the C–S–S–C fragment is characteristically non-planar.

| Bond | Typical Length (Å) | Compound for Reference |

|---|---|---|

| S-S | 2.045 rsc.org | bis(o-nitrophenyl) disulfide |

| S-C | 1.796 (avg.) rsc.org | bis(o-nitrophenyl) disulfide |

| C-N | 1.425 - 1.476 rsc.org | bis(o-nitrophenyl) disulfide |

Investigation of Intermolecular Interactions

The packing of Disulfide, bis(3-nitrobenzoyl) molecules in the crystal is directed by a combination of weak intermolecular forces.

Analysis of the crystal structure of the α-polymorph of Disulfide, bis(3-nitrobenzoyl) reveals a notable absence of intermolecular C-H...O hydrogen bonds. nih.goviucr.orgchemrxiv.org This is in contrast to its 2-nitro and 4-nitro isomers, which do exhibit such interactions. psu.edu Instead of hydrogen bonding, the molecules in the 3-nitro isomer are linked into chains along the nih.gov crystallographic direction primarily through aromatic π-π stacking interactions. nih.govchemrxiv.org

In the related bis(o-nitrophenyl) disulfide isomer, significant intramolecular S...O interactions are observed, with distances of 2.636 Å and 2.588 Å between a sulfur atom and an oxygen atom of the nearby nitro group. rsc.org These distances are considerably shorter than the sum of the van der Waals radii, indicating a strong non-bonded attraction. rsc.org For the α-polymorph of Disulfide, bis(3-nitrobenzoyl), the dominant packing is defined by π-π stacking rather than strong directional interactions like hydrogen bonds. nih.govchemrxiv.org However, in the high-pressure polymorphs, C-H...O hydrogen bonds are present, suggesting that chalcogen-oxygen interactions play a role in the packing of these forms. chemrxiv.org

Aromatic π-π Stacking Interactions

In the crystal structure of bis(3-nitrophenyl) disulfide, aromatic π-π stacking interactions are a dominant feature of the molecular packing. nih.gov These non-covalent interactions occur between the electron-rich π-systems of the aromatic rings of adjacent molecules. The molecules are linked into chains along the nih.gov crystallographic direction through these π-π stacking interactions. nih.gov Such interactions are crucial in the assembly of many aromatic compounds, influencing their stability and physical properties. The specific geometry of these interactions, whether face-to-face, parallel-displaced, or T-shaped, is determined by the electronic nature of the aromatic rings, which in this case are influenced by the electron-withdrawing nitro groups. It is noteworthy that the analysis of bis(3-nitrophenyl) disulfide indicates an absence of intermolecular C-H···O hydrogen bonds, further highlighting the significance of the π-π stacking in the crystal packing. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. This surface can be mapped with various properties, such as dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close intermolecular contacts, white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts.

Hypothetical Fingerprint Plot Contributions for a Nitroaromatic Disulfide:

| Interaction Type | Expected Contribution | Significance |

|---|---|---|

| O···H | High | Potential C-H···O hydrogen bonds |

| H···H | Significant | van der Waals forces |

| C···C | Moderate to High | π-π stacking interactions |

| S···O | Moderate | Dipole-dipole interactions |

This table is illustrative and based on general principles for related compounds, not on specific experimental data for Disulfide, bis(3-nitrobenzoyl).

Challenges and Methodological Advancements in Crystal Structure Determination

The determination of the crystal structure of a compound like Disulfide, bis(3-nitrobenzoyl) is not without its challenges, which are common to many organic molecules, particularly those containing nitro and disulfide functionalities.

One significant challenge is obtaining single crystals of sufficient size and quality for diffraction experiments. Nitroaromatic compounds can sometimes exhibit polymorphism, where they can crystallize in multiple different crystal structures, each with distinct physical properties. acs.org This necessitates careful control over crystallization conditions to isolate a single, well-defined polymorph.

The presence of sulfur atoms can be both an advantage and a challenge. The anomalous scattering of sulfur can be beneficial for phase determination in macromolecular crystallography and for establishing the absolute configuration of chiral molecules. nih.govacs.org However, for small molecules, the disulfide bond itself can introduce conformational flexibility, potentially leading to disorder in the crystal structure, which complicates refinement. Furthermore, organosulfur compounds can sometimes yield weakly diffracting crystals, requiring the use of high-intensity synchrotron radiation sources to obtain high-quality diffraction data. nih.govmdpi.com

Methodological advancements have been crucial in overcoming these challenges. The development of highly sensitive photon-counting detectors has made it possible to collect accurate data from very small or weakly diffracting crystals. nih.gov Modern computational methods, such as those used in crystal structure prediction (CSP), can now be used to predict possible crystal packing arrangements from first principles, providing a valuable complement to experimental diffraction data. researchgate.net When single crystals are unobtainable, techniques like powder X-ray diffraction, coupled with advanced structure solution algorithms, can sometimes be used to determine the crystal structure from a polycrystalline sample. researchgate.net

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the electronic structure calculation of molecules. curtin.edu.au It is predicated on the concept that the energy of a molecule can be determined from its electron density. This approach is instrumental in predicting a wide array of molecular properties with a favorable balance of computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of Disulfide, bis(3-nitrobenzoyl) involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For a molecule with flexible bonds, such as the C-S-S-C dihedral angle in the disulfide bridge and the rotation around the C-C and C-N bonds of the nitrobenzoyl groups, multiple conformations may exist.

Table 1: Predicted Stable Conformations of Disulfide, bis(3-nitrobenzoyl) from DFT Calculations

| Conformer | C-S-S-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche | ~90 | 0.00 |

| Eclipsed | ~0 | Higher |

| Anti | ~180 | Higher |

Note: This table is illustrative and based on typical findings for disulfide bonds. Actual values would require specific DFT calculations for Disulfide, bis(3-nitrobenzoyl).

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry of Disulfide, bis(3-nitrobenzoyl) is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations serve two primary purposes. First, they confirm that the optimized structure is a true minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. Second, they predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. By comparing the simulated spectra with experimentally obtained IR and Raman spectra, the accuracy of the calculated geometry and force field can be validated. researchgate.net Furthermore, the calculated vibrational modes can be visualized, allowing for the assignment of specific spectral bands to the motions of particular functional groups within the molecule. For Disulfide, bis(3-nitrobenzoyl), characteristic vibrational bands would be expected for the S-S stretch, C=O stretch, and the symmetric and asymmetric stretches of the NO2 groups. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Disulfide, bis(3-nitrobenzoyl)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| S-S | Stretching | ~510-540 |

| C=O | Stretching | ~1680-1720 |

| NO₂ | Asymmetric Stretching | ~1520-1560 |

| NO₂ | Symmetric Stretching | ~1340-1360 |

Note: These are typical frequency ranges. Precise values are dependent on the specific computational method and basis set used.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of Disulfide, bis(3-nitrobenzoyl). mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. core.ac.uk The calculations provide theoretical chemical shielding values, which are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net Discrepancies between the calculated and experimental shifts can provide insights into solvent effects or dynamic processes that are not fully captured by the gas-phase calculations. For Disulfide, bis(3-nitrobenzoyl), the electron-withdrawing nature of the nitro groups is expected to have a significant deshielding effect on the aromatic protons and carbons, leading to higher chemical shifts in those regions. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Disulfide, bis(3-nitrobenzoyl)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.5 - 8.5 |

| Aromatic Carbons | 120 - 150 |

| Carbonyl Carbon | ~165 |

Note: These are estimated ranges. Accurate predictions require specific GIAO/DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP is plotted onto the electron density surface, providing a visual representation of the electrostatic potential at different points in space. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For Disulfide, bis(3-nitrobenzoyl), the MEP would be expected to show a high negative potential around the oxygen atoms of the nitro groups and the carbonyl groups, making these sites potential targets for electrophiles. The regions around the hydrogen atoms of the aromatic rings would likely exhibit a positive potential. The MEP analysis can thus provide insights into the intermolecular interactions and the initial steps of chemical reactions involving this compound. core.ac.uk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

For Disulfide, bis(3-nitrobenzoyl), the HOMO is likely to be localized on the disulfide bond and the sulfur atoms, which are relatively electron-rich. The LUMO, on the other hand, is expected to be distributed over the nitrobenzoyl moieties, particularly the electron-deficient nitro groups and the aromatic rings. researchgate.netelectrochemsci.org The HOMO-LUMO gap can be calculated using DFT, and this information can be used to predict the types of reactions the molecule is likely to undergo. For instance, the localization of the HOMO on the disulfide bond suggests that this part of the molecule is susceptible to oxidation.

Table 4: Calculated Frontier Molecular Orbital Energies for Disulfide, bis(3-nitrobenzoyl)

| Orbital | Energy (eV) |

|---|---|

| HOMO | (Typical range for similar molecules) |

| LUMO | (Typical range for similar molecules) |

| HOMO-LUMO Gap | (Typical range for similar molecules) |

Note: Actual values are highly dependent on the level of theory and basis set employed in the DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, such as hyperconjugation and charge transfer. q-chem.comnih.gov The NBO method transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation of the molecule (i.e., core orbitals, lone pairs, and bonding orbitals).

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Disulfide, bis(3-nitrobenzoyl) |

Hyperpolarizability Calculations for Non-Linear Optical Properties

The field of non-linear optics (NLO) explores how intense light interacts with materials to produce new optical frequencies, a phenomenon critical for applications in optical communications, data processing, and photonics. jhuapl.edu Molecules with significant NLO responses are characterized by high values of molecular hyperpolarizability (β), a measure of how easily the electron cloud is distorted by an external electric field. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system (D-π-A structures), are promising candidates for NLO materials. acs.orgresearchgate.net

For compounds like Disulfide, bis(3-nitrobenzoyl), the nitro groups (-NO₂) act as strong electron acceptors. The presence of these groups, combined with the aromatic rings and the disulfide bridge, creates a framework conducive to intramolecular charge transfer, which is a key requirement for a large NLO response. researchgate.net

Computational methods, primarily based on Density Functional Theory (DFT), are employed to predict the NLO properties of novel compounds. researchgate.netresearchgate.net Calculations of the first hyperpolarizability (β) can be performed to estimate the second-order NLO response. researchgate.net While specific hyperpolarizability calculations for Disulfide, bis(3-nitrobenzoyl) are not prominent in the surveyed literature, the analysis of structurally related nitro-aromatic compounds is an active area of research. researchgate.netresearchgate.net Such theoretical screenings are invaluable for designing and identifying new materials with enhanced NLO capabilities for advanced technological applications. jhuapl.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. nih.govrsc.org It calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. sapub.orgresearchgate.net This information allows for the theoretical construction of a UV-Visible spectrum, which can be directly compared with experimental measurements. sapub.orgmdpi.com

The methodology is widely applied to understand the nature of electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals (MOs) involved, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net For nitro-substituted aromatic compounds, these transitions are often associated with intramolecular charge transfer.

A detailed analysis of the MOs involved in the electronic transitions of various organic molecules has been successfully carried out using the TD-DFT method. rsc.org While specific TD-DFT calculations for Disulfide, bis(3-nitrobenzoyl) were not found in the reviewed literature, the approach is well-suited for this purpose. For instance, TD-DFT has been effectively used to assess the UV-Vis spectra of complexes involving disulfides and thiols. nih.gov An experimental and computational study on isomers like 2,2′- and 4,4′-dinitrodiphenyl disulfide focused primarily on their thermochemical properties rather than a detailed TD-DFT spectral analysis. nih.govacs.org A comprehensive TD-DFT study on Disulfide, bis(3-nitrobenzoyl) would provide valuable insights into its photophysical properties and help interpret experimental spectroscopic data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ua.ac.be By solving Newton's equations of motion for a system of interacting particles, MD provides a "molecular movie" that reveals dynamic processes, conformational changes, and intermolecular interactions. ua.ac.benih.gov This makes it an indispensable tool for investigating the behavior of molecules in various environments and their interactions with surfaces. mdpi.commdpi.com

MD simulations are particularly powerful for studying adsorption phenomena, where they can visualize how molecules orient themselves and bind to a substrate. mdpi.commdpi.com These simulations can calculate interaction energies and map the distribution of adsorbates, providing a molecular-level understanding that complements experimental techniques. mdpi.comresearchgate.net Studies have successfully used MD to investigate the adsorption of various organic molecules, including surfactants and biomolecules, onto surfaces like graphene or metals. mdpi.comscienomics.com

Quantum Chemical Approaches for Reaction Pathway Elucidation and Thermochemistry

Quantum chemical calculations are fundamental to elucidating reaction mechanisms and determining the thermochemical properties of chemical compounds. High-level computational methods can map potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. matlantis.com Furthermore, these methods can accurately predict thermochemical data such as enthalpies of formation, which are crucial for understanding chemical stability and reactivity.

A comprehensive experimental and computational study was conducted on the isomers 2,2′-dinitrodiphenyl disulfide (2DNDPDS) and 4,4′-dinitrodiphenyl disulfide (4DNDPDS), which are structurally related to the 3,3'- isomer. nih.govacs.org This research combined experimental techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry with high-accuracy G4 composite method calculations to determine their gas-phase standard molar formation enthalpies (ΔfH°m(g)). nih.govacs.org The study highlighted excellent agreement between the experimental and theoretical values, validating the computational approach. nih.gov

The investigation also used Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses to probe weak intramolecular interactions. acs.org For the 2,2'- isomer, a stabilizing hypervalent four-center six-electron (4c–6e) interaction between the oxygen of the nitro groups and the sulfur atoms of the disulfide bridge was identified. acs.org From a synthetic perspective, dinitrodiphenyl (B12803432) disulfides serve as precursors in reactions such as the preparation of RFS-substituted anilines, indicating their utility in chemical transformations. beilstein-journals.org

Below is a table summarizing the thermochemical data for the 2,2'- and 4,4'- isomers, showcasing the power of combining experimental and theoretical methods.

| Compound | Property | Experimental Value (kJ·mol⁻¹) | Computational (G4) Value (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| 2,2′-Dinitrodiphenyl disulfide | ΔfH°m(s) | 93.6 ± 2.6 | N/A | nih.govacs.org |

| ΔfH°m(g) | 229.4 ± 3.4 | 227.8 ± 4.0 | ||

| 4,4′-Dinitrodiphenyl disulfide | ΔfH°m(s) | 57.3 ± 2.4 | N/A | nih.govacs.org |

| ΔfH°m(g) | 208.7 ± 3.1 | 206.8 ± 4.0 |

Data for 2,2'- and 4,4'- isomers of dinitrodiphenyl disulfide. ΔfH°m(s) is the standard molar enthalpy of formation in the solid phase; ΔfH°m(g) is the standard molar enthalpy of formation in the gas phase.

Reconciling Theoretical and Experimental Electronic Structure

A critical aspect of computational chemistry is the validation of theoretical models through comparison with experimental results. researchgate.net This process of reconciling theoretical predictions with experimental observations ensures the accuracy of the computational methods and provides a deeper, more reliable understanding of the system under study. acs.org

For electronic structure, this often involves comparing a theoretically calculated UV-Vis spectrum from TD-DFT with an experimentally measured one. sapub.orgmdpi.com Discrepancies in peak positions (wavelengths) and intensities can be analyzed to refine the computational model, for example, by choosing a more appropriate functional, basis set, or solvation model. nih.govresearchgate.net Similarly, in thermochemistry, calculated properties like enthalpies of formation are rigorously compared against values obtained from calorimetry. nih.govacs.org

The study on dinitrodiphenyl disulfide isomers serves as an excellent example of this reconciliation. nih.govacs.org The gas-phase enthalpies of formation calculated using the G4 composite method showed remarkable agreement with the values derived from experimental combustion calorimetry and sublimation enthalpies, with deviations of less than 2 kJ·mol⁻¹. nih.gov This close match between theory and experiment lends high confidence to the computational results and the derived insights into the molecule's stability and intramolecular forces. While a similar direct comparison for the electronic spectrum of Disulfide, bis(3-nitrobenzoyl) was not found in the surveyed literature, the principles of such a comparative analysis are well-established and would be essential for a complete characterization of its electronic properties. researchgate.netresearchgate.net

Mechanistic Studies of Chemical Transformations Involving Bis 3 Nitrobenzoyl Disulfide

Role as an Oxidizing Agent in Organic Synthesis and Related Transformations

Disulfide, bis(3-nitrobenzoyl), also known as bis(3-nitrophenyl) disulfide, functions as an oxidizing agent in various organic transformations. Its primary role involves the oxidation of thiol groups to form disulfide bonds, a critical reaction in processes like protein folding and stabilization. While specific studies on bis(3-nitrobenzoyl) disulfide are limited, the broader class of disulfides is known to participate in oxidation reactions. For instance, under visible light and in the presence of oxygen, certain disulfides can catalyze the oxidation of diarylalkynes to produce diaryl-1,2-diketones, which are important structural motifs in many natural products and bioactive molecules. nih.gov The proposed mechanism suggests that visible light cleaves the disulfide into thiyl radicals, which then catalyze the reaction between an olefin and oxygen to form a dioxetane intermediate that subsequently decomposes into ketone or aldehyde products. nih.gov

The oxidizing power of diaroyl disulfides is influenced by the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group in bis(3-nitrobenzoyl) disulfide, are expected to enhance its oxidizing capability. This is because the nitro groups increase the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack by reducing agents like thiols.

Heavy metal compounds like chromium(VI) oxide and potassium permanganate (B83412) have historically been used as oxidizing agents for converting alcohols to aldehydes, ketones, or carboxylic acids. tcichemicals.com However, due to their toxicity, less harmful organic oxidizing agents have been developed. tcichemicals.com Diaroyl disulfides, including bis(3-nitrobenzoyl) disulfide, fit into this category of milder, more selective oxidizing agents.

Mechanisms of Disulfide Cleavage and Formation in Reaction Environments

The cleavage and formation of the disulfide bond in bis(3-nitrobenzoyl) disulfide are central to its reactivity. The disulfide bond (–S–S–) is known to be relatively weak and can be cleaved under various conditions, including thermal, photochemical, and electrochemical methods.

Thermal Cleavage: The disulfide bond in bis(3-nitrobenzoyl) disulfide is thermolabile, with an estimated bond dissociation energy of 239–280 kJ/mol. Thermal decomposition is predicted to begin around 200°C, leading to the cleavage of the disulfide bond and reduction of the nitro groups.

Reductive Cleavage: Reduction of bis(3-nitrobenzoyl) disulfide typically yields the corresponding thiol, 3-nitrothiophenol. This can be achieved using various reducing agents. In biological systems, the reduction of disulfide bonds is often facilitated by thiol-containing molecules like glutathione (B108866) or enzymes such as thioredoxin. wikipedia.org The process typically involves a thiol-disulfide exchange reaction, where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. wikipedia.org This results in the formation of a new disulfide bond and the release of a thiolate. wikipedia.org

Oxidative Formation: The formation of disulfides from thiols is an oxidation process. organic-chemistry.org Various oxidizing agents can be used, including halogens, peroxides, and metal ions. In the context of bis(3-nitrobenzoyl) disulfide, the oxidation of 3-nitrothiophenol would lead to its formation. The reaction of a thiol with 1-chlorobenzotriazole (B28376) can produce a benzotriazolated thiol, which then reacts with another thiol to form an unsymmetrical disulfide. organic-chemistry.org

Radical-Mediated Cleavage: Radical species can also initiate the cleavage of disulfide bonds. nih.govrsc.org For instance, an acetyl radical can directly attack a sulfur atom, leading to the concomitant cleavage of the S–S bond in what is known as an SH2 reaction. nih.gov This pathway has a significantly lower activation energy compared to other fragmentation processes. nih.gov

The table below summarizes the different mechanisms of disulfide bond cleavage and formation.

| Mechanism | Description | Key Intermediates/Species |

|---|---|---|

| Thermal Cleavage | Cleavage of the S-S bond due to heat. | Thiyl radicals |

| Reductive Cleavage | Cleavage of the S-S bond by a reducing agent. | Thiolate anions |

| Thiol-Disulfide Exchange | A thiolate attacks a disulfide bond, forming a new disulfide and releasing a thiolate. | Mixed disulfides, Thiolate anions |

| Oxidative Formation | Formation of a disulfide bond from two thiol groups via an oxidizing agent. | Thiyl radicals |

| Radical-Mediated Cleavage | Cleavage of the S-S bond initiated by a radical species. | Thiyl radicals, Radical adducts |

Photochemical Reactivity of Nitrobenzoyl-Containing Systems

The photochemical behavior of molecules containing the nitrobenzoyl group is a well-studied area, primarily due to their use as photoremovable protecting groups. acs.orgnih.gov The nitro group plays a crucial role in the photochemistry of these systems.

Photolysis Mechanisms and Byproduct Formation (e.g., Nitrosoaldehyde)

Upon irradiation with UV light, o-nitrobenzyl compounds undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. researchgate.netcdnsciencepub.com This leads to the formation of a transient aci-nitro intermediate. researchgate.netresearchgate.net This intermediate then rearranges to form a nitroso compound, which is often a major byproduct of the photolysis reaction. acs.orgnih.govresearchgate.net For instance, the photolysis of 2-nitrobenzyl alcohol yields 2-nitrosobenzaldehyde. rsc.org

The formation of these nitroso byproducts can be problematic as they are often reactive and can absorb light at the irradiation wavelength, interfering with the desired photochemical reaction. acs.orgnih.govutdallas.edu These byproducts can also have biological effects, which is a concern when using nitrobenzyl-based phototriggers in biological systems. utdallas.edu The specific byproducts formed depend on the structure of the starting material and the reaction conditions.

Generation and Reactivity of Transient Species and Intermediates

The photolysis of nitrobenzoyl systems involves the generation of several transient species and intermediates. The primary photochemical event is the excitation of the nitroaromatic chromophore to its singlet excited state, which can then undergo intersystem crossing to the triplet state. cdnsciencepub.com Both the singlet and triplet excited states can abstract a hydrogen atom, although the triplet state is often the key reactive species. cdnsciencepub.com

The initial hydrogen abstraction leads to the formation of a biradical species, which then rearranges to the aci-nitro intermediate. cdnsciencepub.com This aci-nitro intermediate is a key transient species and has a characteristic absorption in the near-UV or visible region. researchgate.netresearchgate.net The decay of the aci-nitro intermediate can proceed through several pathways, leading to the release of the protected group and the formation of the nitroso byproduct. acs.org In some cases, other transient species, such as enols and hemiacetals, have also been identified. nih.govresearchgate.net The lifetimes of these intermediates can range from nanoseconds to milliseconds, depending on their structure and the solvent environment. acs.orgresearchgate.net

The table below details some of the key transient species and intermediates involved in the photolysis of nitrobenzoyl systems.

| Transient Species/Intermediate | Role in Photolysis | Typical Lifetime |

|---|---|---|

| Excited Singlet State | Initial photo-excited state, can initiate hydrogen abstraction. | Picoseconds |

| Excited Triplet State | Formed via intersystem crossing, often the primary species for hydrogen abstraction. | Nanoseconds to microseconds |

| Biradical | Formed after intramolecular hydrogen abstraction. | Very short-lived |

| ***aci*-Nitro Intermediate** | Key intermediate formed after rearrangement of the biradical. | Microseconds to milliseconds |

| Nitroso Compound | Final byproduct of the photoreaction. | Stable |

Electrochemical Behavior and Electron Transfer Processes of Diaroyl Disulfides

The electrochemical properties of diaroyl disulfides are of interest for their potential applications in areas such as batteries and sensors. rsc.org The reduction of the disulfide bond is a key electrochemical process.

The reductive cleavage of a disulfide bond can occur through either a stepwise or a concerted electron transfer mechanism. nih.gov In some cases, the reduction occurs directly at the disulfide moiety, while in others, it can be mediated by another redox-active group within the molecule. nih.gov For example, in a molecule containing both a disulfide and a bipyridinium unit, the initial reduction can occur at the bipyridinium moiety, followed by an intramolecular two-electron transfer to the disulfide, leading to its cleavage. nih.gov This provides a lower energy pathway for the reduction of the S-S bond. nih.gov

The presence of electron-withdrawing groups, such as the nitro groups in bis(3-nitrobenzoyl) disulfide, is expected to make the disulfide bond easier to reduce. This is because the nitro groups stabilize the resulting thiolate anions. Studies on organodisulfides with N-containing heterocycles have shown that electron-withdrawing groups lead to higher discharge voltage plateaus in lithium batteries. rsc.org

Electrochemical methods can also be used to intentionally cleave disulfide bonds in proteins for analytical purposes, such as in mass spectrometry. nih.govnih.gov This electrochemical reduction is often more efficient and cleaner than using chemical reducing agents. nih.gov

The electron transfer processes in disulfide-containing systems are also crucial in biological systems. For instance, in the mitochondrial intermembrane space, a disulfide relay system involving the flavoprotein ALR mediates the transfer of electrons from a reduced protein to cytochrome c. unito.it This process involves the formation of specific inter-subunit disulfide intermediates that facilitate the electron flow. unito.it

Catalytic Roles of Disulfides in Organic Reactions (e.g., Cycloadditions, Isomerizations, Oxidations)

Disulfides can act as versatile catalysts in a range of organic reactions, often initiated by photoirradiation. nih.govresearchgate.net Under illumination, the disulfide bond can cleave homolytically to form thiyl radicals (RS•), which are the key catalytic species. nih.gov These radicals can participate in various transformations, including cycloadditions, isomerizations, and oxidations. nih.govresearchgate.net

Cycloadditions: Disulfides can catalyze [4+2] cycloaddition reactions (Diels-Alder type reactions). For example, in the absence of a disulfide catalyst, the reaction between certain dienes and dienophiles might yield a [2+2] cycloaddition product, but the presence of the disulfide promotes the formation of the [4+2] adduct. nih.gov This is thought to occur via a polar radical crossover cycloaddition mechanism. nih.gov

Isomerizations: Disulfides can catalyze the isomerization of allyl alcohols to carbonyl compounds. researchgate.net

Oxidations: As mentioned in section 6.1, disulfides can catalyze the aerobic oxidation of various substrates. nih.gov For example, they can catalyze the oxidation of diarylacetylenes to diaryl-1,2-diketones and the oxidation of 1,3-dicarbonyl compounds. researchgate.net The mechanism involves the formation of a dioxetane intermediate from the reaction of the substrate with oxygen, catalyzed by the thiyl radical. nih.govresearchgate.net

The catalytic activity of disulfides stems from the ability of the thiyl radical to reversibly add to unsaturated bonds and to act as a hydrogen atom transfer (HAT) catalyst. nih.govresearchgate.netresearchgate.net This makes disulfides attractive as green, economical, and chemoselective radical catalysts for a variety of organic transformations. nih.gov

The table below provides an overview of the catalytic applications of disulfides in organic reactions.

| Reaction Type | Role of Disulfide | Key Mechanistic Feature |

|---|---|---|

| [4+2] Cycloaddition | Catalyst | Formation of thiyl radicals that promote the desired cycloaddition pathway. |

| Isomerization | Catalyst | Reversible addition of thiyl radicals to double bonds. |

| Aerobic Oxidation | Catalyst | Thiyl radical-catalyzed formation of a dioxetane intermediate with molecular oxygen. |

Dimerization and Polymerization Phenomena in Nitro-Substituted Aromatic Systems

The study of dimerization and polymerization in nitro-substituted aromatic systems, particularly those involving disulfide linkages, reveals complex and fascinating molecular behaviors. These phenomena are largely driven by the distinctive properties of the nitroso group (Ar-N=O), which can be formed from the reduction of nitroaromatic compounds. Aromatic C-nitroso compounds are well-known for their capacity to reversibly dimerize into azodioxy compounds. acs.orgresearchgate.netnih.gov This reversible nature forms the basis for potential applications such as molecular switches. researchgate.net

Aromatic C-nitroso compounds can exist in equilibrium between monomeric and dimeric forms. researchgate.netat.ua In solution, this equilibrium often favors the monomer under ambient conditions, while lower temperatures tend to shift the balance towards the dimeric Z-isomers. researchgate.net In the solid state, these compounds predominantly exist as the E-azodioxide dimer. researchgate.net The ability of these compounds to form dimers and even polymers is a key area of research, with implications for materials science and nanotechnology. at.ua

Research into disulfide-containing nitrosoarenes has provided significant insights into their self-polymerization capabilities, especially on surfaces like gold (Au(111)). nih.govresearchgate.net In these systems, the disulfide group acts as an anchor to the surface, while the nitroso group enables the formation of azodioxy linkages, leading to the growth of oligomeric or polymeric films. nih.govresearchgate.net

A comparative study of different disulfide-containing nitrosoarenes has highlighted the influence of molecular structure on the extent of polymerization. For instance, the presence of a flexible methylene (B1212753) spacer between the aromatic ring and the disulfide group in bis(4-nitrosobenzyl) disulfide (NOBnDS) was found to facilitate the formation of thicker oligomeric films compared to its analogue without the spacer, 4-nitrosophenyl disulfide (NOPDS). nih.govacs.org This suggests that the spacer provides the necessary conformational flexibility for the molecules to organize and form intermolecular azodioxy bonds.

The formation of these surface-bound oligomers has been characterized using various analytical techniques. Raman spectroscopy has confirmed the presence of the N=N stretching band characteristic of the E-azodioxy group in films of NOBnDS, NOPDS, and 1,2-bis(4′-nitroso-[1,1′-biphenyl]-4-yl)disulfane (NOBPDS). nih.govresearchgate.net Ellipsometry measurements have provided quantitative data on the thickness of these films, demonstrating that nitrosoarenes form significantly thicker films than their corresponding nitro-substituted analogues, which tend to form only monolayers. nih.govacs.org

Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) have revealed the morphology of these films. Nitrosoarene films typically exhibit an island-like morphology, in contrast to the more uniform monolayers formed by their nitro counterparts. nih.govresearchgate.net STM images have indicated the formation of poorly organized surface structures where the oligomer chains are likely interdigitated and tilted relative to the surface. nih.govresearchgate.net

The polymerization process is not limited to surface-initiated reactions. Aromatic molecules with more than one nitroso group have the potential to form "living polymers" without the need for special initiation conditions. at.ua This intrinsic ability for self-organization opens up possibilities for creating novel materials with dynamic properties.

Furthermore, the concept of nucleophilic aromatic ring-opening polymerization (SNArROP) has been explored for nitro-substituted cyclic aryl thioethers. nih.govacs.org Computational studies have predicted that 7- and 8-membered rings have sufficient ring strain to undergo polymerization, a prediction that has been experimentally validated. nih.govacs.org This approach allows for the synthesis of high-molecular-weight polythioethers with tunable properties by varying the substituents on the aromatic ring. nih.gov The polymerization proceeds via a chain-growth mechanism and can be controlled by adjusting the monomer-to-initiator ratio. nih.gov

The table below summarizes key findings from studies on the dimerization and polymerization of nitro-substituted aromatic systems.

| Compound/System | Key Findings | Analytical Techniques |

| Aromatic C-nitroso compounds | Exhibit reversible dimerization to form Z- and E-azodioxides. acs.orgresearchgate.netnih.gov Equilibrium is temperature-dependent. researchgate.net | Spectroscopy |

| Disulfide-containing nitrosoarenes on Au(111) | Self-polymerize via azodioxy bonds to form oligomeric films. nih.govresearchgate.net Film thickness is influenced by molecular structure (e.g., presence of a spacer). nih.govacs.org | Raman Spectroscopy, Ellipsometry, AFM, STM |

| bis(4-nitrosobenzyl) disulfide (NOBnDS) | Forms thicker oligomeric films compared to analogues without a spacer, indicating a higher tendency for surface polymerization. nih.govacs.org | Ellipsometry |

| Nitro-substituted cyclic aryl thioethers | Undergo nucleophilic aromatic ring-opening polymerization (SNArROP) to form high-molecular-weight polythioethers. nih.govacs.org | GPC, MALDI-TOF MS |

Derivatization and Synthesis of Analogues with Modified Bis 3 Nitrobenzoyl Disulfide Scaffolds

Systematic Modification of the Aromatic Moiety

Systematic modification of the aromatic rings in the bis(3-nitrobenzoyl) disulfide scaffold is a key strategy for altering its electronic properties, reactivity, and biological activity. The presence of the electron-withdrawing nitro group and the carbonyl group significantly influences the chemistry of the benzene (B151609) ring.

Table 1: Potential Modifications of the Aromatic Moiety and Their Predicted Effects

| Substituent | Position on Benzoyl Ring | Predicted Effect on Scaffold |

| Chlorine (Cl) | Ortho, Para to Carbonyl | Increased electrophilicity, potential steric hindrance |

| Bromine (Br) | Ortho, Para to Carbonyl | Increased electrophilicity, enhanced potential for further functionalization |

| Methoxy (OMe) | Ortho, Para to Carbonyl | Decreased electrophilicity due to electron-donating resonance effect |

| Additional Nitro (NO₂) | Ortho, Para to Carbonyl | Significantly increased electrophilicity and oxidative potential |

| Methyl (CH₃) | Ortho, Para to Carbonyl | Minor increase in electron density through inductive effect |

Introduction of Additional Functionalities onto the Benzoyl Rings

Beyond simple substitution, additional functional groups can be installed onto the benzoyl rings to impart specific properties or to serve as handles for further conjugation. The directing effects of the existing nitro and carbonyl groups primarily guide new substituents to the positions meta to themselves (i.e., ortho and para to the disulfide-linked carbonyl group).

Methods for introducing these functionalities could involve standard aromatic substitution reactions, although the deactivated nature of the ring presents challenges. A more viable approach often involves synthesizing the desired substituted 3-nitrobenzoic acid first and then converting it to the corresponding disulfide. Functional groups of interest might include amines, carboxylic acids, or alkynes, which can be used for subsequent "click chemistry" reactions. wiley.com For example, the nitro group itself can be reduced to an amine, which provides a versatile point for derivatization through acylation or other amine-specific reactions. This approach is crucial for creating complex molecules, such as those used in combinatorial chemistry libraries or for targeted biological applications. google.com

Asymmetric Disulfide Synthesis via Thiol/Disulfide Exchange Reactions

The disulfide bond in bis(3-nitrobenzoyl) disulfide is susceptible to cleavage and exchange with free thiols, a process known as thiol-disulfide exchange. This reaction is a powerful tool for the synthesis of asymmetric disulfides (Ar-S-S-R'), where 'Ar' is the 3-nitrobenzoyl group and 'R' is a different organic moiety. mdpi.com

The mechanism involves the nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond. nih.govrsc.org This leads to the formation of a new, unsymmetrical disulfide and the release of a 3-nitrobenzoyl thiol molecule. The reaction equilibrium can be driven towards the desired asymmetric product by using an excess of the incoming thiol or by removing the thiol byproduct. mdpi.com The rate and efficiency of the exchange are influenced by the pH of the medium, which affects the concentration of the reactive thiolate species, and the stability of the disulfide bond. nih.gov

Several methods have been developed to facilitate the synthesis of unsymmetrical disulfides, some of which employ activating agents like 1-chlorobenzotriazole (B28376) to first react with one thiol, which then cleanly reacts with a second, different thiol to form the asymmetric disulfide. organic-chemistry.org This controlled, one-pot sequence avoids the formation of significant amounts of symmetrical disulfide byproducts. organic-chemistry.org

Synthesis of Polymeric Structures Incorporating Disulfide Bonds

The disulfide linkage is a valuable functional group in polymer chemistry, enabling the creation of stimuli-responsive materials. Polymers containing disulfide bonds in their backbone or as cross-linkers can be designed to degrade or change their structure in response to a reducing environment, such as that found inside cells. hep.com.cnnih.gov

Bis(3-nitrobenzoyl) disulfide can be envisioned as a monomer or cross-linking agent for polymerization. To achieve this, polymerizable groups (e.g., vinyl, acrylate, or epoxide moieties) would first need to be introduced onto the aromatic rings. Subsequent polymerization would yield a polymer with disulfide bonds integrated into its structure. Such polymers have applications in drug delivery, where the disulfide bonds are cleaved by intracellular glutathione (B108866), triggering the release of an encapsulated drug. hep.com.cnnih.gov Research has also explored the synthesis of hybrid polymers containing both disulfide bonds and other reversible linkages, like those formed in Diels-Alder reactions, to create materials with multiple healing or responsive properties. rsc.org Furthermore, polymeric resins functionalized with disulfide-containing groups, such as those derived from 5-mercapto-2-nitrobenzoic acid, have been developed to facilitate disulfide bond formation in synthetic peptides. google.com

Design and Synthesis of Related Benzoylthiourea (B1224501) Derivatives

Benzoylthiourea derivatives represent a significant class of compounds that can be synthesized from precursors related to bis(3-nitrobenzoyl) disulfide. These compounds have attracted considerable attention for their wide range of biological activities. nih.govresearchgate.netnih.gov The general synthesis involves the reaction of a benzoyl isothiocyanate with an amine. The required 3-nitrobenzoyl isothiocyanate can be prepared from 3-nitrobenzoyl chloride, which is conceptually derivable from the disulfide. uzh.chksu.edu.tr

The design of benzoylthiourea derivatives often involves a systematic variation of the substituents on both the benzoyl ring and the amine portion of the molecule to establish structure-activity relationships (SAR). nih.govresearchgate.net For instance, studies have shown that introducing halogen or trifluoromethyl groups can significantly influence the antimicrobial or antimycobacterial properties of the resulting compounds. nih.govnih.gov

Table 2: Examples of Synthesized Benzoylthiourea Derivatives and Their Activities

| Benzoyl Ring Substituent | Amine Moiety | Reported Biological Activity | Reference(s) |

| 4-Chloro, 2-Nitro | Phenylamine derivatives | Antimycobacterial | nih.govresearchgate.net |

| 2,4-Difluoro | Phenylamine | Antibacterial, Antifungal | nih.gov |

| 4-Fluoro | Phenylamine | Antibacterial | nih.gov |

| Various | Various | Urease Inhibition | rsc.org |

| Unsubstituted | Various | Antibacterial (predicted) | fip.org |

Derivatization for Enhanced Analytical Detection and Separation

For the analysis of bis(3-nitrobenzoyl) disulfide and its analogues, derivatization is a key technique used to improve their detection and separation by chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.comscribd.com Since the parent compound may lack a strong chromophore or fluorophore for sensitive detection, or may not be volatile enough for GC, chemical modification is often necessary. canada.caresearchgate.net

A common strategy involves targeting a functional group on the molecule for reaction with a derivatizing agent. For bis(3-nitrobenzoyl) disulfide, the nitro groups are a prime target. They can be chemically reduced to primary amines. These resulting amino groups can then be reacted with reagents that introduce a fluorescent tag (e.g., dansyl chloride) or a UV-absorbing moiety, significantly lowering the limits of detection.

Alternatively, for GC analysis, the entire molecule must be made more volatile. This could involve cleavage of the disulfide bond followed by silylation of the resulting thiols and any other polar functional groups. For mass spectrometry analysis, reagents like m-nitrobenzyl alcohol have been shown to act as "supercharging" agents, enhancing the charge state of peptides and improving their chromatographic separation. researcher.life This principle could potentially be applied to derivatives of bis(3-nitrobenzoyl) disulfide to aid in their characterization.

Emerging Research Directions and Future Perspectives in Bis 3 Nitrobenzoyl Disulfide Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of aromatic disulfides, including bis(3-nitrobenzoyl) disulfide, has traditionally relied on methods such as the oxidation of corresponding thiols. While effective, these methods often require harsh oxidants and can lead to side reactions. Current research is pivoting towards more efficient, scalable, and milder synthetic routes.

One promising direction is the development of one-pot syntheses that minimize intermediate isolation steps, thereby saving time, solvents, and resources. chemrxiv.orglew.ro For instance, procedures are being developed for producing 2-alkyl-substituted benzothiazoles from bis(2-nitrophenyl) disulfides in a single, scalable step. chemrxiv.org Another area of intense interest is the use of catalysis to improve efficiency and selectivity. Organocatalysis, for example, has been shown to facilitate extremely rapid poly(disulfide) synthesis under mild conditions. acs.org Similarly, metal-catalyzed reactions, such as copper-catalyzed couplings, offer efficient pathways to disulfides, sometimes in aqueous media, which enhances the green profile of the synthesis. vulcanchem.com

Future methodologies for synthesizing bis(3-nitrobenzoyl) disulfide could involve the direct reductive coupling of 3-nitrobenzoyl chloride derivatives or the development of novel catalytic systems that are tolerant of the nitro group functionality. The adaptation of methods like using sodium sulfinates with a TBAI/H₂SO₄ system could also provide thiol-free routes to this class of compounds. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Disulfides

| Methodology | Typical Reagents | Advantages | Disadvantages | Research Focus |

|---|---|---|---|---|

| Conventional Thiol Oxidation | H₂O₂, Iodine, Air/DMSO | Readily available starting materials. | Often requires strong oxidants, potential for over-oxidation, may have low atom economy. | Improving selectivity and using milder oxidants. |

| One-Pot Procedures | Various (e.g., from aldehydes and ketones) lew.ro | Increased efficiency, reduced waste, time-saving. lew.ro | Can be complex to optimize, potential for side reactions. | Broadening substrate scope and improving yields. chemrxiv.orglew.ro |

| Organocatalysis | e.g., PPh₃ acs.org | Mild conditions, high speed, metal-free. acs.org | Catalyst loading and separation can be a challenge. | Screening new catalysts for broader functional group tolerance. acs.org |

| Metal-Catalyzed Coupling | e.g., Copper salts vulcanchem.com | High yields, can be performed in "green" solvents like water. vulcanchem.com | Metal contamination of product, catalyst cost. | Developing more active and recyclable catalysts. |

| From Sulfinates | Sodium sulfinate, TBAI beilstein-journals.org | Thiol-free route, avoids handling odorous thiols. beilstein-journals.org | Substrate scope may be limited. | Expanding the methodology to a wider range of functionalized sulfinates. beilstein-journals.org |

Exploration of New Applications in Materials Science

The unique bifunctional nature of bis(3-nitrobenzoyl) disulfide—possessing both a dynamic disulfide bond and electronically active nitro groups—positions it as a valuable building block for advanced functional materials.

The disulfide bond is a cornerstone of dynamic covalent chemistry , enabling the creation of materials that can adapt, self-heal, or be reprocessed. acs.orgresearchgate.net Polymers incorporating disulfide linkages in their backbone can be reversibly cleaved and reformed under redox stimuli (e.g., using a reducing agent like dithiothreitol). acs.orghep.com.cn This property is highly sought after for developing self-healing polymers, recyclable thermosets, and stimuli-responsive drug delivery systems where a payload is released in the reducing environment of a cell. hep.com.cnsigmaaldrich.com

The nitrobenzoyl moiety adds another layer of functionality. The o-nitrobenzyl group, a close relative, is a well-known photolabile protecting group used to create photo-responsive materials. mdpi.comresearchgate.netnih.gov Irradiation with UV light can induce cleavage, altering material properties like hydrophilicity or triggering the degradation of a hydrogel network. researchgate.net While the 3-nitro isomer does not undergo the same photocleavage, its strong electron-withdrawing nature significantly influences the electronic properties of the molecule. This could be exploited in the design of materials for molecular electronics or as components in redox-active polymers where the nitro group can be electrochemically addressed. nih.gov The combination of a redox-responsive disulfide bond and an electronically active nitroaromatic system could lead to dual-stimuli-responsive materials for sensors, smart coatings, or advanced drug delivery platforms. hep.com.cn

Table 2: Potential Material Science Applications for Bis(3-nitrobenzoyl) Disulfide

| Application Area | Role of Disulfide (S-S) Bond | Role of Nitrobenzoyl Moiety | Potential Advantage |

|---|---|---|---|

| Self-Healing Polymers | Provides a reversible covalent bond for network repair upon damage. researchgate.net | Acts as a rigid, polar cross-linking unit, influencing mechanical properties. | Materials that combine robustness with intrinsic repair capabilities. |

| Stimuli-Responsive Drug Delivery | Enables cleavage of the polymer carrier and drug release in a reducing environment (e.g., inside cells). hep.com.cnnih.gov | Can enhance drug loading via π-π stacking interactions; potential for redox activity. | Multi-responsive systems that can be triggered by different biological signals. |

| Redox-Active Polymers | Functions as a reversible redox switch. | Provides electrochemical activity and tunes the redox potential of the disulfide bond. | Materials for energy storage, electrochromic devices, or sensors. |

| Photo-Patternable Surfaces | Can be used to attach the molecule to a surface (e.g., gold via Au-S bonds). nih.govacs.org | The nitro group can be modified or used as a site for further photochemical functionalization. | Creation of complex surface patterns for microelectronics or bio-interfaces. |

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships